molecular formula C9H16N3O14P3 B129977 Cytidine-5'-triphosphate CAS No. 147258-10-4

Cytidine-5'-triphosphate

Cat. No. B129977
M. Wt: 483.16 g/mol
InChI Key: PCDQPRRSZKQHHS-XVFCMESISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cytidine-5'-triphosphate (CTP) is a nucleotide that plays a crucial role in various cellular processes. It is involved in the biosynthesis of RNA, DNA, and phospholipids. CTP is synthesized from uridine-5'-triphosphate (UTP) by the enzyme CTP synthase.

Scientific Research Applications

1. Cytidine-5'-Triphosphate Synthase and Antiviral Agents

Cytidine-5'-triphosphate synthase (CTPS) is key in the formation of CTP from uridine 5'-triphosphate (UTP) and adenosine 5'-triphosphate (ATP). Research has shown that stable analogues of UTP-4-phosphate may inhibit CTPS, providing leads for the development of anticancer and antiviral agents (Taylor, Mirzaei, & Bearne, 2008).

2. Role in Membrane Phospholipid Synthesis

CTP plays a crucial role in membrane phospholipid synthesis. It is converted into cytidine triphosphate, which affects the synthesis and levels of cell membrane phospholipids (G.-coviella & Wurtman, 1992).

3. Enzyme Activity and Synthesis

CTP is involved in enzymatic processes, like the formation of CMP-KDO, a labile product, from CTP and KDO. This enzyme activity is essential in understanding biochemical pathways in bacteria (Ray, Benedict, & Grasmuk, 1981).

4. Industrial Synthesis of 5'-CMP

CTP assists in the industrial synthesis of 5'-CMP, a critical intermediate in nucleotide derivatives. A biosynthesis system using enzymes from extremophiles has shown efficient production of 5'-CMP, highlighting its industrial applications (Li et al., 2020).

5. Biosynthetic Separation Techniques

The biosynthesis of CTP from CMP has been studied, with separation techniques developed for purification purposes. This research is essential for understanding and utilizing CTP in various biochemical processes (Shi et al., 2008).

6. Enzymatic Formation and Application

The enzymatic formation of CTP is crucial for the preparation of various biochemical products, such as activated neuraminic acid cytidine 5'-monophosphosialate, highlighting its importance in biochemical synthesis (Thiem & Stangier, 1990).

7. Substrate Specificity in Ribonucleotide Reduction

Research on the substrate specificity of ribonucleotide reductase in human cells has demonstrated the importance of CTP and other nucleoside diphosphates in DNA synthesis, providing insights into cellular replication mechanisms (Chang & Cheng, 1979).

properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N3O14P3/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDQPRRSZKQHHS-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N3O14P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70889324
Record name Cytidine 5'-(tetrahydrogen triphosphate)
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Molecular Weight

483.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cytidine triphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000082
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Cytidine-5'-triphosphate

CAS RN

65-47-4
Record name 5′-CTP
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Record name Cytidine triphosphate
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Record name Cytidine-5'-Triphosphate
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Record name Cytidine 5'-(tetrahydrogen triphosphate)
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Record name Cytidine 5'-(tetrahydrogen triphosphate)
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Record name Cytidine 5'-(tetrahydrogen triphosphate)
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Record name CYTIDINE TRIPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
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Record name Cytidine triphosphate
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URL http://www.hmdb.ca/metabolites/HMDB0000082
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

215 - 218 °C
Record name Cytidine triphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000082
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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